tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate
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Overview
Description
tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to form stable complexes with various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boronic ester derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds .
Biology
In biological research, this compound is used to study the interactions between boronic esters and biological molecules. It can form reversible covalent bonds with diols, making it useful for probing the structure and function of various biomolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to form stable complexes with biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In industrial applications, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate involves the formation of reversible covalent bonds with target molecules. The boronic ester group can interact with diols and other nucleophiles, forming stable complexes that can modulate the activity of the target molecules . This interaction is crucial for its applications in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
What sets tert-ButylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate apart from similar compounds is its unique structure, which allows for versatile reactivity and stability. Its ability to form stable complexes with a wide range of biological molecules makes it particularly valuable in medicinal chemistry and biological research .
Properties
Molecular Formula |
C15H28BNO4 |
---|---|
Molecular Weight |
297.20 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl]carbamate |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-11-9-8-10-16-20-14(4,5)15(6,7)21-16/h8,10H,9,11H2,1-7H3,(H,17,18) |
InChI Key |
NNXLQFVUDBMHLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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